
(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a complex organic compound featuring a unique structure that includes an oxadiazole ring, a tert-butyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)propan-1-amine
- (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)propan-1-amine
Uniqueness
(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is unique due to the specific combination of its functional groups and the stereochemistry of the molecule. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H19N3OS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C10H19N3OS/c1-10(2,3)9-13-12-8(14-9)7(11)5-6-15-4/h7H,5-6,11H2,1-4H3 |
InChI Key |
CNRSXIIBOPQBLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


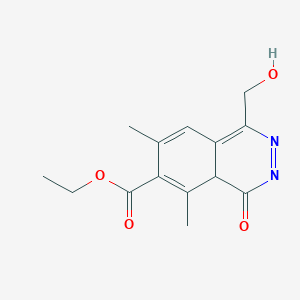

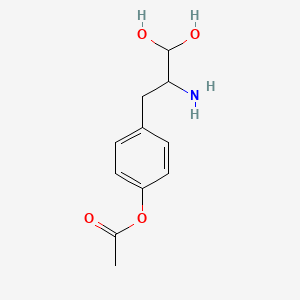
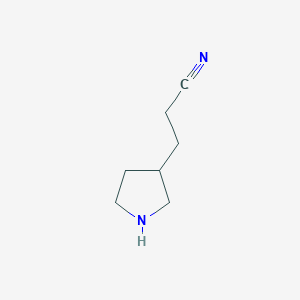

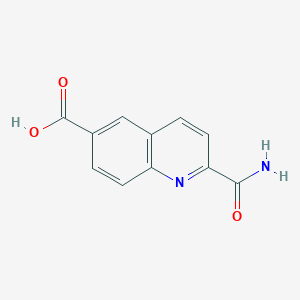
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14798627.png)
![(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylicacid hydrochloride](/img/structure/B14798632.png)
![((3aR,5R,6S,6aR)-6-(Benzoyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B14798637.png)
![1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-](/img/structure/B14798640.png)
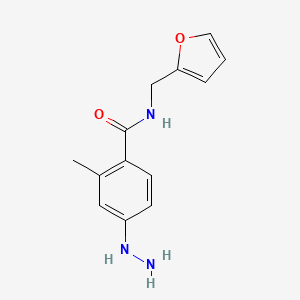
![6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14798651.png)
![dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B14798656.png)
![2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)
